molecular formula C22H22ClN3O B2718123 2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone CAS No. 478029-30-0

2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone

Cat. No. B2718123
M. Wt: 379.89
InChI Key: JQIGIYGSOWUONU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

As with the synthesis, the specific chemical reactions involving “2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone” are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone” are not detailed in the available sources .

Scientific Research Applications

Analytical Techniques in Herbicide Formulation

The compound has been evaluated for its role as an active ingredient in herbicide formulations, specifically in the gas chromatographic determination of technical pyrazon, which is an herbicide known under various trade names. The internal standard method was utilized for evaluating pyrazon content, highlighting the importance of such compounds in the analytical chemistry of agricultural products (Výboh et al., 1974).

Herbicidal Action Mechanisms

Further research into pyridazinone compounds, closely related to the specified compound, has elucidated their mechanism of action as herbicides. These studies have shown that such compounds inhibit the Hill reaction and photosynthesis in plants, indicating their potential utility in developing new herbicidal agents (Hilton et al., 1969).

Potential Therapeutic Applications

Research into derivatives of the mentioned compound has found potential analgesic and anti-inflammatory applications. Specifically, certain Mannich bases of arylpyridazinones have been synthesized and examined, demonstrating promising results in pain and inflammation models, which could lead to new therapeutic agents (Gökçe et al., 2005).

Structural and Electronic Properties

Investigations into the structural and electronic properties of anticonvulsant drugs, including derivatives similar to the queried compound, have been conducted to understand better how modifications in their structure affect their pharmacological profile. This research provides insights into the design of more effective anticonvulsant medications (Georges et al., 1989).

Inhibition of Carotenoid Synthesis

In agricultural research, pyridazinone derivatives, including compounds similar to the one , have been studied for their ability to inhibit carotenoid synthesis in plants. This action leads to the accumulation of carotenoid precursors, offering a potential pathway for developing herbicides that target specific biosynthetic pathways in weeds (Bartels & Watson, 1978).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c23-19-11-9-17(10-12-19)16-26-21(27)15-20(25-13-5-2-6-14-25)22(24-26)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIGIYGSOWUONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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